CUG

Beschreibung

Eigenschaften

IUPAC Name |

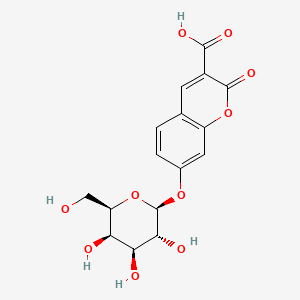

2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22)/t10-,11+,12+,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMXXIAQZWTZLR-WUGLTUCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436082 | |

| Record name | 3-Carboxyumbelliferyl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64664-99-9 | |

| Record name | 3-Carboxyumbelliferyl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of CUG Expansion RNA in Neurodegenerative Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Expanded CUG trinucleotide repeats within non-coding regions of RNA are a central pathogenic feature in several neurodegenerative and neuromuscular diseases, most notably Myotonic Dystrophy type 1 (DM1). These expanded this compound repeats fold into stable hairpin structures, initiating a toxic gain-of-function mechanism that disrupts cellular homeostasis. This document provides an in-depth technical overview of the core mechanisms, focusing on the sequestration of the Muscleblind-like (MBNL) family of splicing regulators, the subsequent upregulation of the this compound-BP and ETR-3 like factors (CELF) family, and the resulting widespread mis-splicing of pre-mRNAs that leads to the multisystemic symptoms of these disorders. We present key quantitative data, detailed experimental protocols for studying these phenomena, and visual diagrams of the involved pathways and workflows.

The Central Pathogenic Cascade: From this compound Expansion to Spliceopathy

The primary driver of pathology in this compound-expansion diseases is not the loss of function of the gene harboring the repeat, but rather a toxic gain-of-function conferred by the mutant RNA transcript itself.[1][2] The expanded this compound repeats adopt a hairpin-like secondary structure, creating a binding platform for specific RNA-binding proteins.[1][3] This initiates a cascade of events that ultimately leads to a reversion of alternative splicing patterns from an adult to an embryonic state, a phenomenon termed "spliceopathy".[4][5]

Sequestration of Muscleblind-like (MBNL) Proteins

The Muscleblind-like (MBNL) family of proteins, particularly MBNL1 and MBNL2, are critical regulators of alternative splicing during development.[6] These proteins normally bind to pre-mRNAs and influence which exons are included or excluded in the final messenger RNA (mRNA). The hairpin structures formed by expanded this compound repeats mimic the natural binding sites for MBNL proteins.[3] This leads to the sequestration of MBNL proteins into insoluble nuclear aggregates known as RNA foci.[6][7][8] This sequestration effectively depletes the available pool of functional MBNL proteins, leading to a loss-of-function.[1][9] The depletion of MBNL1 is a key event, as mouse models lacking MBNL1 recapitulate many of the features of DM1.[10]

Upregulation of CELF1 Protein

In addition to MBNL1 sequestration, expanded this compound repeat RNA also leads to the upregulation and hyperphosphorylation of the this compound-BP and ETR-3 like factor 1 (CELF1) protein.[1][11] The exact mechanism of CELF1 upregulation is thought to involve the activation of the Protein Kinase C (PKC) signaling pathway, which leads to CELF1 stabilization.[11][12] CELF1 and MBNL1 often act antagonistically to regulate the splicing of a common set of pre-mRNAs.[4] During development, CELF1 levels are high, and MBNL1 levels are low, promoting the inclusion of embryonic exons. In adult tissues, this balance is reversed. In DM1, the combination of MBNL1 loss-of-function and CELF1 gain-of-function pushes the splicing equilibrium back towards the embryonic state.[1][13]

Widespread Alternative Splicing Dysregulation

The functional imbalance between MBNL1 and CELF1 results in the mis-splicing of numerous pre-mRNAs that are crucial for the normal function of various tissues, including skeletal muscle, heart, and the central nervous system.[4][14] This spliceopathy is the direct cause of many of the clinical manifestations of DM1, such as myotonia (due to mis-splicing of the chloride channel CLCN1), insulin resistance (due to mis-splicing of the insulin receptor INSR), and cardiac conduction defects (due to mis-splicing of the cardiac troponin T TNNT2).[4][15]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound mechanism of action.

Table 1: MBNL1 Binding Affinities for this compound Repeats

| RNA Substrate | Apparent Dissociation Constant (Kd) | Reference |

| (this compound)90 | 230 nM | [16] |

| (this compound)12 | 165 ± 9 nM | [17] |

| (this compound)7 | 4.3 ± 0.7 nM | [18] |

| (this compound)4 | 26 ± 4 nM | [17] |

| (this compound)4 with Pyrimidine-Pyrimidine Mismatches | 140 - 170 nM | [3] |

| (CAG)20 | 11.6 ± 1.8 nM | [18] |

Table 2: Impact of this compound Repeats on Alternative Splicing

| Gene | Splicing Event | Change in DM1 Muscle | Reference |

| CLCN1 | Exon 7a inclusion | Increased | [15] |

| INSR | Exon 11 exclusion | Increased | [1] |

| TNNT2 | Fetal exon 5 inclusion | Increased | [15] |

| MBNL1 | Exons 6 and 8 inclusion | Increased | [4] |

| MBNL2 | Exons 7 and 8 inclusion | Increased | [4] |

| ATP2A1 | Exon 22 skipping | Increased | [19] |

Table 3: RNA Foci Characteristics in DM1 Muscle

| This compound Repeat Length | Nuclei with Foci (%) | Average Foci per Nucleus | Reference |

| 165-430 | ~60% | 1.18 | [20] |

| 1250-1900 | ~92% | 2.92 | [20] |

Experimental Protocols

Visualization of this compound RNA Foci by Fluorescence In Situ Hybridization (FISH)

This protocol describes the detection of nuclear this compound repeat RNA foci in cultured cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution: 0.5% Triton X-100 in PBS

-

Wash Buffer: 2x SSC (Saline-Sodium Citrate)

-

Hybridization Buffer: 50% formamide, 2x SSC, 10% dextran sulfate

-

Fluorescently labeled (CAG)n probe (e.g., Cy3-(CAG)10)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Grow cells on glass coverslips to desired confluency.

-

Wash cells twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash cells twice with 2x SSC.

-

Pre-hybridize cells with hybridization buffer for 1 hour at 37°C.

-

Dilute the fluorescently labeled (CAG)n probe in hybridization buffer.

-

Denature the probe by heating at 80°C for 5 minutes, then immediately place on ice.

-

Apply the probe solution to the coverslips and incubate overnight in a humidified chamber at 37°C.[21]

-

Wash the coverslips three times with 2x SSC at 37°C for 5 minutes each.

-

Counterstain the nuclei with DAPI for 5 minutes at room temperature.

-

Wash the coverslips twice with 2x SSC.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Visualize the slides using a fluorescence microscope. This compound RNA foci will appear as distinct puncta within the nucleus.

Analysis of Alternative Splicing by Reverse Transcription PCR (RT-PCR)

This protocol provides a general method to assess changes in alternative splicing of a target gene.

Materials:

-

Total RNA isolated from cells or tissues

-

Reverse transcriptase and associated buffers

-

Oligo(dT) primers or random hexamers

-

PCR primers flanking the alternative exon of interest

-

Taq DNA polymerase and PCR buffer

-

dNTPs

-

Agarose gel and electrophoresis equipment

-

DNA ladder

-

Gel imaging system

Procedure:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using reverse transcriptase according to the manufacturer's instructions.[22]

-

Set up a PCR reaction using primers that flank the alternatively spliced exon. One primer should be in the upstream constitutive exon and the other in the downstream constitutive exon.

-

Perform PCR with an appropriate number of cycles to ensure amplification is in the exponential phase. Annealing temperature and extension time should be optimized for the specific primer set.

-

Resolve the PCR products on a 1.5-2.5% agarose gel.

-

Visualize the DNA bands using a gel imaging system. Two bands will be present if both splice isoforms (exon inclusion and exclusion) are expressed.

-

Quantify the intensity of each band to determine the "Percent Spliced In" (PSI) or "Percent Spliced Exon" (PSE) value using the formula: PSI = [Inclusion isoform intensity / (Inclusion isoform intensity + Exclusion isoform intensity)] x 100.[15]

Visualizing the Molecular Pathways and Workflows

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Pathogenic cascade in this compound expansion diseases.

Caption: Experimental workflow for FISH.

References

- 1. Pathogenic mechanisms of myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The structural basis of myotonic dystrophy from the crystal structure of this compound repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MBNL binds similar RNA structures in the this compound repeats of myotonic dystrophy and its pre-mRNA substrate cardiac troponin T - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Alternative splicing misregulation secondary to skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sense and Antisense DMPK RNA Foci Accumulate in DM1 Tissues during Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscleblind-like protein 1 nuclear sequestration is a molecular pathology marker of DM1 and DM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms in DM1 — a focus on foci - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNA toxicity and foci formation in microsatellite expansion diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. currents.plos.org [currents.plos.org]

- 11. Role of noncoding RNAs in Trinucleotide repeat neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Alternative splicing dysregulation secondary to skeletal muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. Cellular toxicity of expanded RNA repeats: focus on RNA foci - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. Most expression and splicing changes in myotonic dystrophy type 1 and type 2 skeletal muscle are shared with other muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CUG Repeats in Myotonic Dystrophy Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myotonic dystrophy type 1 (DM1), the most common form of muscular dystrophy in adults, is a multisystemic disorder with a complex and fascinating molecular etiology. At the heart of its pathogenesis lies the expansion of a CTG trinucleotide repeat in the 3' untranslated region (3'-UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene. When transcribed into messenger RNA (mRNA), these expanded repeats become CUG repeats, initiating a cascade of events that disrupt cellular function through a toxic RNA gain-of-function mechanism. This guide provides an in-depth technical overview of the core pathogenic mechanisms driven by this compound repeats, focusing on quantitative data, key experimental methodologies, and the intricate signaling pathways involved.

The Central Pathogenic Mechanism: A Toxic RNA Gain-of-Function

The expanded this compound repeats in the DMPK mRNA do not get efficiently exported to the cytoplasm for translation. Instead, they accumulate in the nucleus, forming distinct structures known as ribonuclear foci.[1][2] These foci act as a molecular sink, sequestering essential RNA-binding proteins, thereby leading to a widespread disruption of post-transcriptional gene regulation. This "toxic gain-of-function" is the primary driver of DM1 pathology, affecting alternative splicing, mRNA translation, and stability.[3][4]

Two key families of RNA-binding proteins are critically impacted: the Muscleblind-like (MBNL) proteins and the this compound-BP and ETR-3 like factors (CELF) proteins.[5][6]

Sequestration of Muscleblind-like (MBNL) Proteins

MBNL proteins, particularly MBNL1, are crucial regulators of alternative splicing during development.[7] In healthy individuals, MBNL1 levels increase postnatally, promoting the transition from fetal to adult splicing patterns. However, in DM1, the expanded this compound repeats in the DMPK mRNA form hairpin structures that have a high affinity for MBNL1.[8][9] This leads to the sequestration of MBNL1 within the nuclear foci, effectively depleting the available pool of functional MBNL1.[7] The loss of MBNL1 function is a cornerstone of DM1 pathogenesis, leading to a reversion to fetal splicing patterns for numerous genes.[5]

Upregulation of CELF1 Protein

In contrast to the sequestration and functional loss of MBNL proteins, the levels of CELF1 (also known as CUGBP1) are paradoxically increased in DM1.[10][11] The expanded this compound repeat RNA is thought to activate the Protein Kinase C (PKC) signaling pathway, which in turn leads to the hyperphosphorylation and stabilization of the CELF1 protein.[7][11] CELF1 and MBNL1 often act antagonistically in regulating the alternative splicing of target transcripts.[7] Therefore, the combination of MBNL1 loss-of-function and CELF1 gain-of-function creates a "perfect storm" of splicing dysregulation, pushing the cellular environment further towards an embryonic state.[5]

Quantitative Data in DM1 Pathogenesis

The following tables summarize key quantitative data related to the molecular pathogenesis of Myotonic Dystrophy Type 1.

| Phenotype | CTG Repeat Size | Age of Onset | Average Age of Death |

| Mutable normal (premutation) | 35-49 | Not Applicable | Normal life span |

| Mild | 50 - ~150 | 20-70 years | 60 years to normal life span |

| Classic | ~100 - ~1,000 | 10-30 years | 48-55 years |

| Congenital | >1,000 | Birth to 10 years | 45 years |

| Data from GeneReviews® [Internet]. Note: CTG repeat sizes are known to overlap between phenotypes. Normal CTG repeat size is 5-34.[12] |

| Splicing Event | Correlation with Ankle Dorsiflexion Weakness (r-value) |

| MBNL1 exon 7 inclusion | > 0.6 |

| INSR exon 11 exclusion | > 0.6 |

| CLCN1 exon 7a inclusion | > 0.6 |

| TNNT2 exon 5 inclusion | > 0.6 |

| ATP2A1 exon 22 exclusion | > 0.6 |

| A selection of splicing events that show a strong correlation with muscle weakness in DM1 patients. Data adapted from a study on splicing biomarkers.[5] |

| Protein | Change in DM1 Skeletal Muscle | Fold Change |

| CELF1 | Increased | 2 to 11-fold |

| Data from studies evaluating CELF1 levels in DM1 patient muscle samples.[6][10] |

| RNA Construct | Apparent Dissociation Constant (Kd) for MBNL1 |

| (this compound)90 | 230 nM |

| (this compound)4 | Similar to (this compound)90 |

| (CAG)20 | 11.6 ± 1.8 nM |

| (this compound)20 | 7.2 ± 1.8 nM |

| (this compound)7 | 4.3 ± 0.7 nM |

| In vitro binding affinities of MBNL1 to this compound and CAG repeats of varying lengths.[13][14] |

Key Experimental Protocols

This section details the methodologies for key experiments used to investigate the pathogenesis of Myotonic Dystrophy Type 1.

Fluorescence In Situ Hybridization (FISH) for this compound Repeat Foci

Objective: To visualize the nuclear accumulation of expanded this compound repeat RNA in DM1 cells.

Protocol:

-

Cell Preparation: Culture DM1 patient-derived fibroblasts or myoblasts on coverslips.

-

Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS.

-

Hybridization:

-

Prepare a hybridization buffer containing a fluorescently labeled probe complementary to the this compound repeats (e.g., a (CAG)n oligonucleotide probe).

-

Incubate the cells with the hybridization buffer overnight in a humidified chamber.

-

-

Washing: Wash the cells with a series of saline-sodium citrate (SSC) buffers to remove unbound probe.

-

Mounting and Imaging: Mount the coverslips on microscope slides with an antifade mounting medium containing DAPI for nuclear counterstaining. Visualize the fluorescently labeled RNA foci using a fluorescence microscope.[1][15][16]

RT-PCR for Alternative Splicing Analysis

Objective: To quantify the changes in alternative splicing of specific transcripts in DM1 tissues or cells.

Protocol:

-

RNA Extraction: Isolate total RNA from patient muscle biopsies or cultured cells using a standard RNA extraction kit.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Polymerase Chain Reaction (PCR):

-

Design PCR primers that flank the alternatively spliced exon of interest.

-

Perform PCR using the synthesized cDNA as a template. The PCR products will represent the different splice isoforms (inclusion and exclusion of the alternative exon).

-

-

Analysis:

-

Separate the PCR products by agarose gel electrophoresis. The different splice isoforms will appear as distinct bands.

-

Quantify the intensity of each band to determine the percentage of each isoform.

-

Alternatively, use quantitative real-time PCR (qPCR) with isoform-specific primers or probes for more precise quantification.[17][18]

-

Western Blot for MBNL1 and CELF1 Protein Levels

Objective: To determine the protein levels of MBNL1 and CELF1 in DM1 patient samples.

Protocol:

-

Protein Extraction: Lyse cells or tissue samples in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for MBNL1 and CELF1.

-

Wash the membrane to remove unbound primary antibodies.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light. Detect the light signal using an imaging system to visualize the protein bands.

-

Analysis: Quantify the intensity of the protein bands and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels.[19][20][21]

Luciferase Reporter Assay for DMPK 3'-UTR Function

Objective: To investigate the effect of expanded this compound repeats on mRNA translation and localization.

Protocol:

-

Construct Generation: Create a luciferase reporter plasmid containing the DMPK 3'-UTR with either a normal or an expanded number of CTG repeats downstream of the luciferase gene.

-

Transfection: Transfect the reporter plasmids into a suitable cell line (e.g., C2C12 myoblasts).

-

Cell Lysis and Luciferase Assay: After a set period of time, lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.

-

Analysis: Compare the luciferase activity between cells transfected with the normal and expanded repeat constructs. A decrease in luciferase activity in the presence of expanded repeats suggests that the this compound repeats are inhibiting translation or causing nuclear retention of the mRNA.[22][23][24]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Core pathogenic cascade in DM1.

Caption: RNA FISH experimental workflow.

Caption: Alternative splicing analysis workflow.

Conclusion and Future Directions

The understanding of the central role of this compound repeats in the pathogenesis of myotonic dystrophy type 1 has paved the way for the development of novel therapeutic strategies. Current research focuses on targeting the toxic DMPK mRNA directly using antisense oligonucleotides or small molecules to either promote its degradation or disrupt its interaction with MBNL proteins. Furthermore, strategies aimed at modulating the levels or activity of MBNL1 and CELF1 are also being explored. The continued investigation into the intricate molecular mechanisms downstream of this compound repeat toxicity, coupled with the refinement of experimental models and techniques, holds great promise for the development of effective treatments for this debilitating disease.

References

- 1. FISH Protocol for Myotonic Dystrophy Type 1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Methods to Monitor RNA Biomarkers in Myotonic Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Canberra IP [canberra-ip.technologypublisher.com]

- 5. Splicing biomarkers of disease severity in myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear, not cytoplasmic CELF1, has a stronger role in muscle wasting [blogs.bcm.edu]

- 7. mdpi.com [mdpi.com]

- 8. MBNL binds similar RNA structures in the this compound repeats of myotonic dystrophy and its pre-mRNA substrate cardiac troponin T - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Antagonistic regulation of mRNA expression and splicing by CELF and MBNL proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Table 2. [Correlation of Phenotype and CTG Repeat Length in Myotonic Dystrophy Type 1]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Methods in Molecular Biology: DM Methodology | Myotonic Dystrophy Foundation [myotonic.org]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Rapid Determination of MBNL1 Protein Levels by Quantitative Dot Blot for the Evaluation of Antisense Oligonucleotides in Myotonic Dystrophy Myoblasts - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. academic.oup.com [academic.oup.com]

- 24. miR-322/-503 rescues myoblast defects in myotonic dystrophy type 1 cell model by targeting this compound repeats - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Roles of CUG Binding Protein 1 (CUGBP1): A Technical Guide for Researchers

Abstract

CUG Binding Protein 1 (CUGBP1), also known as CELF1 (CUGBP Elav-like family member 1), is a pivotal RNA-binding protein implicated in a multitude of post-transcriptional regulatory events. Its functional repertoire, encompassing alternative splicing, mRNA stability, and translation, positions it as a critical regulator of gene expression in diverse biological processes, from embryonic development to cellular stress response. Dysregulation of CUGBP1 has been linked to several pathologies, most notably Myotonic Dystrophy Type 1 (DM1). This technical guide provides an in-depth exploration of CUGBP1's function and cellular localization, offering researchers, scientists, and drug development professionals a comprehensive resource. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex molecular interactions and workflows.

Core Functions of CUGBP1

CUGBP1 is a member of the CELF/BRUNOL family of proteins, characterized by the presence of three RNA Recognition Motifs (RRMs)[1]. These domains, two N-terminal and one C-terminal, mediate the protein's interaction with specific RNA sequences, thereby dictating the fate of target transcripts.

Regulation of Alternative Splicing

In the nucleus, CUGBP1 is a key player in the regulation of pre-mRNA alternative splicing[2]. It can act as both a splicing enhancer and repressor, influencing the inclusion or exclusion of specific exons. For instance, CUGBP1 promotes the inclusion of the smooth muscle (SM) exon while simultaneously mediating the exclusion of the non-muscle (NM) exon in actinin pre-mRNAs. It also plays a role in the exclusion of exon 11 in the insulin receptor (INSR) pre-mRNA[3]. This function is critical for generating tissue-specific and developmentally regulated protein isoforms.

Control of mRNA Stability and Deadenylation

Within the cytoplasm, CUGBP1 is a significant regulator of mRNA stability. It primarily binds to GU-rich elements (GREs) located in the 3' untranslated regions (3' UTRs) of target mRNAs, marking them for rapid deadenylation and subsequent degradation[1][2]. CUGBP1 is known to interact with the poly(A)-specific ribonuclease (PARN), recruiting it to the poly(A) tail of target transcripts to initiate their decay[1][4]. This mechanism is crucial for the timely turnover of short-lived mRNAs, including those encoding proto-oncogenes and cytokines.

Modulation of mRNA Translation

CUGBP1 also exhibits a dual role in translational regulation. It can repress the translation of some mRNAs, while enhancing the translation of others. For example, CUGBP1 can bind to GC-rich elements in the 5' UTR of certain transcripts, such as p21 mRNA, to promote their translation[5][6]. Conversely, it can repress the translation of other mRNAs by interacting with elements in their 3' UTRs. A notable example of its translational control is the regulation of CCAAT/enhancer-binding protein beta (C/EBPβ) isoforms, where CUGBP1 binding to the 5' region of the C/EBPβ mRNA influences the choice of the translation initiation codon[7][8].

Cellular Localization of CUGBP1

CUGBP1 is dynamically localized between the nucleus and the cytoplasm, and its subcellular distribution is tightly regulated and influenced by cellular context and post-translational modifications. In many cell types, CUGBP1 is predominantly found in the nucleus[8][9]. However, upon certain cellular signals or stresses, it can translocate to the cytoplasm. For example, in differentiated muscle cells, CUGBP1 accumulates in the cytoplasm, where it carries out its functions in mRNA stability and translation[6]. The divergent domain located between the second and third RRMs contains signals that mediate its nuclear export[5].

CUGBP1 in Signaling Pathways

CUGBP1 is integrated into cellular signaling networks, with its activity being modulated by phosphorylation events.

Protein Kinase C (PKC) Pathway

In the context of Myotonic Dystrophy, the expression of DMPK transcripts with expanded this compound repeats leads to the hyper-phosphorylation of CUGBP1[10]. This has been linked to the activation of the Protein Kinase C (PKC) pathway. Activated PKC can directly phosphorylate CUGBP1, leading to its stabilization and increased steady-state levels, which contributes to the pathogenic misregulation of alternative splicing observed in DM1.

GSK3β-CUGBP1 Pathway

The Glycogen Synthase Kinase 3β (GSK3β) pathway also plays a crucial role in regulating CUGBP1 activity. In DM1, GSK3β is abnormally elevated, leading to the phosphorylation of CUGBP1 at specific sites. This phosphorylation alters CUGBP1's function, contributing to the disease pathology. Inhibition of GSK3β has been shown to normalize CUGBP1 activity and alleviate some of the molecular and cellular defects in DM1 models, highlighting the therapeutic potential of targeting this pathway[2].

Caption: Signaling pathways involving CUGBP1 in Myotonic Dystrophy Type 1.

Quantitative Data

The binding affinity of CUGBP1 to different RNA sequences has been quantitatively assessed, revealing a preference for UG-rich sequences over the this compound repeats it was named for.

| RNA Ligand | Dissociation Constant (Kd) | Method | Reference |

| Gem TNF (250 nt fragment with ARE) | 2.9 ± 0.2 nM | Gel Shift Assay | [3] |

| Gem ARE (34 nt AU-rich element) | 22.5 ± 2.4 nM | Gel Shift Assay | [3] |

| Gem TNFΔARE (lacking ARE) | 6.6 ± 0.7 nM | Gel Shift Assay | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of CUGBP1's function and localization.

RNA Immunoprecipitation (RIP) for CUGBP1

This protocol is for the immunoprecipitation of endogenous CUGBP1-RNA complexes from cultured cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

Polysome Lysis Buffer (150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 0.5 mM DTT, 100 U/ml RNase inhibitor, 1x Protease Inhibitor Cocktail)

-

NT2 Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40, 1x Protease Inhibitor Cocktail)

-

Anti-CUGBP1 antibody (e.g., monoclonal antibody 3B1)

-

Normal IgG (as a negative control)

-

Protein A/G magnetic beads

-

TRIzol reagent

-

RNase-free water

Procedure:

-

Cell Harvest: Grow cells to ~80-90% confluency. Wash cells twice with ice-cold PBS.

-

Cell Lysis: Add 1 ml of ice-cold Polysome Lysis Buffer per 10^7 cells. Scrape cells and transfer to a microfuge tube. Incubate on ice for 10 minutes with occasional vortexing.

-

Lysate Clarification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Antibody-Bead Conjugation: Wash 50 µl of Protein A/G magnetic beads twice with 500 µl of NT2 Buffer. Resuspend the beads in 100 µl of NT2 Buffer and add 5-10 µg of anti-CUGBP1 antibody or normal IgG. Incubate with rotation for 4 hours at 4°C.

-

Immunoprecipitation: Wash the antibody-conjugated beads three times with NT2 Buffer. Add 100 µl of the clarified cell lysate to the beads. Incubate with rotation overnight at 4°C.

-

Washing: Wash the beads five times with 1 ml of ice-cold NT2 Buffer.

-

RNA Elution and Purification: Resuspend the beads in 1 ml of TRIzol reagent and proceed with RNA extraction according to the manufacturer's protocol. Elute RNA in 20 µl of RNase-free water.

-

Downstream Analysis: The purified RNA can be analyzed by RT-qPCR, microarray, or next-generation sequencing.

References

- 1. CUGBP1 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. RNA Foci, CUGBP1, and ZNF9 Are the Primary Targets of the Mutant this compound and Cthis compound Repeats Expanded in Myotonic Dystrophies Type 1 and Type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CELF1 CUGBP Elav-like family member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. WikiGenes - CELF1 - CUGBP, Elav-like family member 1 [wikigenes.org]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. CUGBP1 Monoclonal Antibody (3B1) (MA1-16675) [thermofisher.com]

- 10. Identification of CELF1 RNA targets by CLIP-seq in human HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

CUG Repeat Expansion and RNA Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Expansion of a CUG trinucleotide repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene is the genetic basis of Myotonic Dystrophy type 1 (DM1). The transcribed this compound repeat expansion RNA exerts a toxic gain-of-function, initiating a complex molecular cascade that disrupts cellular homeostasis. This toxic RNA folds into a stable hairpin structure, sequestering essential RNA-binding proteins, leading to widespread alternative splicing misregulation, aberrant protein translation, and cellular stress. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound repeat-mediated RNA toxicity, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

The Molecular Pathogenesis of this compound Repeat Expansion

The core of DM1 pathology lies in the toxic gain-of-function of the expanded this compound repeat RNA.[1] Unlike many genetic disorders caused by a loss-of-function of a protein, the primary driver in DM1 is the mutant RNA itself.[1][2]

1.1. Formation of Ribonuclear Foci

Transcribed this compound repeat expansions fold into stable hairpin structures that accumulate in the nucleus, forming distinct microscopic aggregates known as ribonuclear foci.[3][4] These foci are a hallmark of DM1 and serve as a sequestration hub for various RNA-binding proteins (RBPs).[4] The formation of these foci disrupts the normal nucleocytoplasmic transport and metabolism of the mutant DMPK mRNA.[5]

1.2. Sequestration of Muscleblind-like (MBNL) Proteins

A critical event in DM1 pathogenesis is the sequestration of the Muscleblind-like (MBNL) family of splicing regulators (MBNL1, MBNL2, and MBNL3) within the this compound-repeat-containing ribonuclear foci.[5][6][7] MBNL proteins are crucial for regulating the alternative splicing of numerous pre-mRNAs during developmental transitions, ensuring the expression of adult protein isoforms.[8] The sequestration of MBNL proteins leads to their functional depletion from the nucleoplasm, resulting in a widespread "spliceopathy."[7][8]

1.3. Upregulation of CELF1 Protein

In addition to MBNL sequestration, DM1 is characterized by the upregulation and hyperphosphorylation of the this compound-BP and ETR-3 like factor 1 (CELF1) protein.[8][9] CELF1 is another splicing factor that often acts antagonistically to MBNL proteins.[8] The increased activity of CELF1, coupled with the loss of MBNL1 function, exacerbates the mis-splicing of numerous transcripts, contributing significantly to the DM1 phenotype.[8][10]

1.4. Repeat-Associated Non-ATG (RAN) Translation

Expanded this compound repeats can also initiate translation in the absence of a canonical AUG start codon, a phenomenon known as Repeat-Associated Non-ATG (RAN) translation.[11][12] This process leads to the production of toxic homopolymeric proteins (e.g., poly-Leucine, poly-Alanine, poly-Cysteine) that can contribute to cellular toxicity and the overall disease pathology.[12]

Quantitative Data in this compound Repeat Expansion Toxicity

The following tables summarize key quantitative data related to this compound repeat expansion and its molecular consequences.

Table 1: Correlation of this compound Repeat Length with DM1 Phenotype

| This compound Repeat Number | Clinical Phenotype | Age of Onset | Key Symptoms |

| 5-37 | Unaffected | N/A | None |

| 50-150 | Mild/Late Onset | >50 years | Mild cataracts, mild weakness[10] |

| 150-1000 | Classic/Adult Onset | 10-30 years | Myotonia, muscle weakness and wasting, cataracts, cardiac abnormalities[10] |

| 600-1200 | Childhood Onset | 1-10 years | Intellectual impairment, gastrointestinal issues[10] |

| >800 | Congenital Onset | Birth | Severe hypotonia, respiratory distress, developmental delay[10] |

Table 2: Binding Affinities of MBNL1 to this compound Repeat RNA

| RNA Substrate | Binding Affinity (Kd) | Experimental Method | Reference |

| (this compound)54 | 5.3 ± 0.6 nM | Filter-binding assay | [13] |

| (this compound)20 | 7.2 ± 1 nM | Filter-binding assay | [5] |

| (this compound)7 | 4.3 ± 0.7 nM | Filter-binding assay | [5] |

| (this compound)4 | 3.1 ± 0.1 nM | TIRFM-based single-molecule analysis | [14] |

| (this compound)90 | ~230 nM | Gel shift assay | [3] |

Table 3: Examples of Mis-spliced Genes in DM1 and their Functional Consequences

| Gene | Affected Exon(s) | Splicing Change in DM1 | Consequence | Associated Symptom |

| CLCN1 | Exon 7a | Inclusion | Non-functional chloride channel | Myotonia[8] |

| INSR | Exon 11 | Exclusion | Fetal isoform with lower insulin affinity | Insulin resistance[8] |

| TNNT2 | Exon 5 | Exclusion | Fetal isoform affecting cardiac contractility | Cardiac dysfunction[8] |

| ATP2A1 (SERCA1) | Exon 22 | Inclusion | Impaired calcium handling | Muscle weakness and wasting |

| BIN1 | Exon 11 | Inclusion | Altered T-tubule structure | Muscle weakness[15] |

| MBNL1 | Exons 5, 7, 10 | Inclusion | Altered MBNL1 protein function | Worsening of spliceopathy[8] |

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions is crucial for understanding the pathogenesis of DM1. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and experimental workflows.

Core Pathogenic Cascade of this compound Repeat Expansion

Experimental Workflow for Analyzing RNA Foci and MBNL1 Colocalization

Logic Diagram of a Splicing Reporter Assay

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to study this compound repeat expansion and RNA toxicity.

RNA Fluorescence In Situ Hybridization (FISH) for this compound Repeat Foci

This protocol is adapted from established methods to visualize this compound repeat RNA foci in cultured cells.[8]

Materials:

-

DM1 and control myoblasts cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

70% Ethanol

-

Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

-

Fluorescently labeled (CAG)n oligonucleotide probe (e.g., Cy3-(CAG)7)

-

Wash buffer (e.g., 50% formamide, 2x SSC)

-

DAPI-containing mounting medium

-

RNase-free water and reagents

Procedure:

-

Cell Fixation:

-

Wash cells on coverslips twice with ice-cold PBS.

-

Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Permeabilize cells with 70% ethanol for at least 1 hour at 4°C.

-

-

Hybridization:

-

Wash cells twice with 2x SSC.

-

Pre-hybridize with hybridization buffer for 30 minutes at 37°C.

-

Dilute the fluorescently labeled (CAG)n probe in hybridization buffer.

-

Denature the probe by heating at 80°C for 5 minutes, then place on ice.

-

Add the probe mixture to the coverslips and incubate overnight at 37°C in a humidified chamber.

-

-

Washing:

-

Wash the coverslips three times with wash buffer for 30 minutes each at 37°C.

-

Wash three times with 2x SSC at room temperature.

-

-

Mounting and Imaging:

-

Mount the coverslips on glass slides using a DAPI-containing mounting medium.

-

Seal the coverslips and visualize using a fluorescence microscope. This compound repeat foci will appear as distinct fluorescent puncta in the nucleus.

-

RT-PCR Analysis of Alternative Splicing

This protocol allows for the semi-quantitative analysis of alternative splicing changes for specific exons.

Materials:

-

Total RNA extracted from DM1 and control cells or tissues

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

PCR master mix

-

Gene-specific primers flanking the alternative exon of interest

-

Agarose gel electrophoresis equipment

-

Gel imaging system

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells or tissues using a standard method (e.g., TRIzol).

-

Assess RNA quality and quantity.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

-

-

PCR Amplification:

-

Design primers in the exons flanking the alternatively spliced exon.

-

Perform PCR using the synthesized cDNA as a template. The number of cycles should be optimized to be within the linear range of amplification.

-

-

Gel Electrophoresis and Analysis:

-

Resolve the PCR products on a 2-3% agarose gel.

-

Visualize the bands using a gel imaging system. Two bands will be present, corresponding to the inclusion and exclusion of the alternative exon.

-

Quantify the intensity of each band using software like ImageJ. The percent spliced in (PSI) can be calculated as: PSI = (Intensity of inclusion band) / (Intensity of inclusion band + Intensity of exclusion band) * 100.

-

Western Blot for MBNL1 and CELF1 Protein Levels

This protocol is for the detection and relative quantification of MBNL1 and CELF1 proteins.

Materials:

-

Protein lysates from DM1 and control cells or tissues

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-MBNL1, anti-CELF1, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize the levels of MBNL1 and CELF1 to the loading control.

-

Conclusion and Future Directions

The toxic gain-of-function of this compound repeat expansion RNA is a multifaceted process that disrupts cellular function at multiple levels. The sequestration of MBNL proteins and the upregulation of CELF1 are central to the resulting spliceopathy, which underlies many of the clinical manifestations of DM1. The discovery of RAN translation adds another layer of complexity to the disease mechanism. A thorough understanding of these molecular events, supported by robust quantitative data and experimental validation, is paramount for the development of effective therapeutic strategies. Future research will likely focus on refining our understanding of the interplay between these pathogenic pathways and advancing therapeutic approaches that target the toxic RNA directly, aim to release sequestered proteins, or correct the downstream splicing defects.

References

- 1. Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. en.bio-protocol.org [en.bio-protocol.org]

- 3. MBNL binds similar RNA structures in the this compound repeats of myotonic dystrophy and its pre-mRNA substrate cardiac troponin T - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Establishment of quantitative and consistent in vitro skeletal muscle pathological models of myotonic dystrophy type 1 using patient-derived iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FISH Protocol for Myotonic Dystrophy Type 1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expansion of this compound RNA repeats causes stress and inhibition of translation in myotonic dystrophy 1 (DM1) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How Does Repeat Length Relate to the Severity of Myotonic Dystrophy? | Myotonic Dystrophy Foundation [myotonic.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Muscleblind-like 1 interacts with RNA hairpins in splicing target and pathogenic RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

Preclinical Prowess: A Technical Guide to CUG Targeting Compounds in Myotonic Dystrophy Type 1

For Immediate Release

This technical guide provides an in-depth overview of the preclinical landscape for therapeutic compounds targeting the pathogenic expanded CUG repeats in Myotonic Dystrophy Type 1 (DM1). Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from preclinical studies, focusing on quantitative data, detailed experimental methodologies, and the molecular pathways underpinning these innovative therapeutic strategies.

Myotonic Dystrophy Type 1 is a multisystemic disorder caused by a CTG trinucleotide repeat expansion in the 3'-untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The transcribed this compound repeat-containing RNA accumulates in nuclear foci, sequestering essential splicing factors, most notably Muscleblind-like 1 (MBNL1). This sequestration leads to widespread alternative splicing defects, resulting in the diverse clinical manifestations of DM1, including myotonia, muscle wasting, and cardiac abnormalities. The therapeutic strategies outlined below aim to disrupt this pathogenic cascade at its core by targeting the toxic this compound repeat RNA.

Therapeutic Approaches and Mechanisms of Action

Preclinical research has focused on three primary modalities for targeting this compound repeats: small molecules, antisense oligonucleotides (ASOs), and CRISPR-Cas9-based gene editing. Each approach offers a unique mechanism to neutralize or eliminate the toxic RNA, thereby restoring cellular function.

Small Molecules: These orally bioavailable compounds are designed to bind directly to the this compound repeat RNA structure. This binding can either disrupt the interaction between the toxic RNA and MBNL1, facilitating the release of the sequestered protein, or in some cases, lead to the cleavage and degradation of the mutant RNA.

Antisense Oligonucleotides (ASOs): These synthetic nucleic acid sequences are designed to be complementary to the this compound repeat region of the DMPK mRNA. Upon binding, ASOs can mediate the degradation of the toxic RNA through RNase H activity or sterically block the binding of proteins like MBNL1, preventing their sequestration.[1] Chemical modifications to the ASO backbone and conjugation with cell-penetrating peptides or antibodies are employed to enhance their stability, binding affinity, and delivery to target tissues, particularly muscle.[2][3]

CRISPR-Cas9 Gene Editing: This revolutionary technology offers the potential for a permanent correction by directly targeting the expanded CTG repeat in the genomic DNA. By utilizing a guided Cas9 nuclease, the expanded repeat sequence can be excised, thereby eliminating the source of the toxic RNA.[4][5]

Quantitative Preclinical Data Summary

The following tables summarize the quantitative outcomes from key preclinical studies of this compound targeting compounds.

Table 1: In Vitro Efficacy of this compound Targeting Compounds

| Compound Class | Specific Compound/Study | Cell Model | Key Efficacy Readouts | Quantitative Results | Citation(s) |

| Small Molecule | Arrakis Therapeutics' rSMs | DM1 Patient-Derived Myocytes | Splicing Correction, MBNL1 Displacement | Dose-dependent splicing recovery and MBNL1 displacement | [6][7][8][9] |

| Cugamycin | DM1 Patient-Derived Myotubes | DMPK RNA Cleavage, Foci Reduction, Splicing Rescue | 40% DMPK RNA cleavage efficiency; EC25 in high nanomolar range; Reduced nuclear foci and rescued splicing defects | [10][11] | |

| Antisense Oligo. | ISIS 486178 | Human HepG2 cells, DM1 patient myoblasts | DMPK RNA Reduction | IC50 = 0.7 µM (HepG2), 0.5 µM (DM1 myoblasts) | [12] |

| PGN-EDODM1 | DM1 Patient-Derived Myotubes (2600 CTG repeats) | Foci Reduction, MBNL1 Liberation, Splicing Correction | Dose-dependent reduction in foci, MBNL1 liberation, and splicing correction | [13][14][15][16] | |

| CRISPR-Cas9 | AAV-CRISPR/SaCas9 | DM1 Patient-Derived Muscle Cells (2600 CTG repeats) | CTG Repeat Deletion, Foci Disappearance, Splicing Correction | Targeted DNA deletion, disappearance of ribonucleoprotein foci, and correction of splicing abnormalities | [17] |

| Inducible CRISPR/Cas9 | DM1 Patient-Derived Cells | CTG Repeat Deletion and Inversion | Deletion efficiency of ~1-3%; Inversion frequency of 0.6-3.5% | [4] |

Table 2: In Vivo Efficacy of this compound Targeting Compounds in Murine Models

| Compound Class | Specific Compound/Study | Mouse Model | Dosing Regimen | Key Efficacy Readouts | Quantitative Results | Citation(s) |

| Small Molecule | Arrakis Therapeutics' rSMs | HSA-LR | Oral administration | Splicing Correction, Myotonia Reversal | Dose-dependent splicing recovery and reversal of myotonia | [4][6][18][19][20] |

| Cugamycin | HSA-LR | 10 mg/kg ip every other day (short-term) | DMPK RNA Reduction, Splicing Reversal, Myotonia Reduction | 40% reduction in toxic DMPK RNA in hindlimb muscles; 50% reduction in myotonic discharges | [2][10][21] | |

| Antisense Oligo. | ISIS 486178 | DMSXL | 12.5, 25, and 50 mg/kg s.c. twice a week for 6 weeks | DMPK RNA Reduction, Foci Reduction, Improved Muscle Strength | Up to 70% DMPK RNA reduction in skeletal muscle and ~50% in cardiac muscle; 70% reduction in this compound-RNA foci in skeletal muscle; Improved body weight and muscle strength | [12][22][23][24][25][26] |

| PGN-EDODM1 | HSA-LR | Single 30 mg/kg dose | Myotonia Reversal, Splicing Correction | 76% reversal of myotonia; 68% correction of missplicing | [27][28] | |

| PGN-EDODM1 | HSA-LR | 4 doses of 30 mg/kg | Myotonia Reversal, Splicing Correction | 99% reversal of myotonia; 99% correction of missplicing | [27][28] | |

| CRISPR-Cas9 | AAV-CRISPR/SaCas9 | DMSXL | Single intramuscular injection | CTG Repeat Deletion, Foci Reduction | Decreased number of pathological RNA foci in myonuclei | [17][29][30] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

DM1 Pathogenesis and Therapeutic Intervention Points

Caption: Pathogenesis of DM1 and points of therapeutic intervention.

Experimental Workflow for Preclinical Evaluation of this compound-Targeting Compounds

Caption: General workflow for preclinical assessment of this compound-targeting therapies.

Detailed Experimental Protocols

Fluorescence In Situ Hybridization (FISH) for this compound RNA Foci

This protocol is adapted from methodologies used in multiple preclinical studies to visualize and quantify this compound repeat RNA foci in cultured cells.[19][31]

-

Cell Culture and Fixation: DM1 patient-derived myoblasts or myotubes are cultured on glass coverslips. Cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with 0.2% Triton X-100 in PBS for 10 minutes at room temperature, followed by three washes with PBS.

-

Hybridization: A hybridization solution containing a fluorescently labeled probe (e.g., Cy3-labeled (CAG)5 PNA probe) is added to the coverslips. The coverslips are incubated in a humidified chamber at 37°C for 2-4 hours.

-

Washing: Coverslips are washed with a series of salt solutions of decreasing concentration to remove unbound probe.

-

Mounting and Imaging: Coverslips are mounted on glass slides with a mounting medium containing DAPI for nuclear counterstaining. Images are acquired using a fluorescence microscope, and the number and intensity of nuclear foci are quantified using image analysis software.

RT-qPCR for Alternative Splicing Analysis

This protocol outlines the general steps for assessing the correction of alternative splicing of key mis-spliced transcripts in DM1, such as CLCN1 and MBNL1.[32][33]

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells or tissues using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT).

-

Primer Design: Primers are designed to flank the alternatively spliced exon of interest. This allows for the amplification of both the inclusion and exclusion isoforms of the transcript.

-

Quantitative PCR (qPCR): qPCR is performed using a SYBR Green or probe-based detection method. The relative abundance of the inclusion and exclusion isoforms is determined by analyzing the amplification curves and/or melt curves.

-

Data Analysis: The percentage of splicing inclusion (PSI) is calculated for each transcript. A shift in the PSI towards the normal adult pattern in treated samples indicates a correction of the splicing defect.

In Vivo Administration of Antisense Oligonucleotides

The following is a general protocol for the systemic delivery of ASOs to mouse models of DM1.[12][34][35]

-

ASO Formulation: The ASO is typically dissolved in sterile saline or PBS. For some studies, ASOs may be conjugated to cell-penetrating peptides or encapsulated in lipid nanoparticles to enhance delivery.[36]

-

Animal Model: The HSA-LR or DMSXL mouse models are commonly used.[36][37]

-

Administration: The ASO solution is administered via subcutaneous (s.c.) or intravenous (i.v.) injection. The dosing frequency and duration vary depending on the specific ASO and study design but often involve multiple injections per week for several weeks.

-

Monitoring: Animals are monitored for any signs of toxicity, and body weight is recorded regularly.

-

Endpoint Analysis: At the end of the treatment period, functional assessments such as electromyography (EMG) for myotonia and grip strength tests are performed. Tissues (e.g., quadriceps, heart) are then harvested for molecular analysis, including quantification of DMPK mRNA levels, analysis of splicing correction, and assessment of RNA foci.

Electromyography (EMG) for Myotonia Measurement in HSA-LR Mice

This protocol describes a method for quantifying myotonia in the HSA-LR mouse model.[15]

-

Anesthesia: The mouse is anesthetized using a suitable anesthetic agent (e.g., isoflurane).

-

Electrode Placement: Needle electrodes are inserted into the gastrocnemius muscle of the hindlimb.

-

Stimulation and Recording: The muscle is stimulated with a train of electrical pulses to induce a contraction. The resulting electrical activity of the muscle is recorded.

-

Data Analysis: The presence and duration of myotonic discharges (repetitive action potentials that persist after the cessation of the stimulus) are quantified. A reduction in the frequency and duration of myotonic discharges in treated mice compared to controls indicates a reversal of the myotonic phenotype.

Conclusion and Future Directions

The preclinical data for this compound targeting compounds in DM1 are highly encouraging, demonstrating the potential of small molecules, ASOs, and CRISPR-Cas9 to address the root cause of the disease. These studies have shown significant improvements in key molecular and functional endpoints in both cellular and animal models. The ongoing development of these therapeutic modalities, with a focus on optimizing delivery, efficacy, and long-term safety, holds great promise for the DM1 patient community. Future preclinical research will likely focus on head-to-head comparisons of different therapeutic platforms, the development of more comprehensive and translatable biomarker panels, and the evaluation of combination therapies to target different aspects of DM1 pathology.

References

- 1. researchgate.net [researchgate.net]

- 2. What are DMPK gene modulators and how do they work? [synapse.patsnap.com]

- 3. Genetics | Myotonic Dystrophy Foundation [myotonic.org]

- 4. musculardystrophynews.com [musculardystrophynews.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of intracellular signaling pathways that induce myotonic dystrophy protein kinase expression during myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Video: Production of Adeno-Associated Virus Vectors in Cell Stacks for Preclinical Studies in Large Animal Models [jove.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Arrakis reports preclinical progress of rSM program to treat DM1 | BioWorld [bioworld.com]

- 11. Targeting Toxic RNA in DM1 with a Small Molecule Drug | Myotonic Dystrophy Foundation [myotonic.org]

- 12. A small molecule that binds an RNA repeat expansion stimulates its decay via the exosome complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lirias.kuleuven.be [lirias.kuleuven.be]

- 14. neurology.org [neurology.org]

- 15. pepgen.com [pepgen.com]

- 16. mdaconference.org [mdaconference.org]

- 17. Genome Editing of Expanded CTG Repeats within the Human DMPK Gene Reduces Nuclear RNA Foci in the Muscle of DM1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Optimization of large-scale adeno-associated virus (AAV) production - PMC [pmc.ncbi.nlm.nih.gov]

- 19. arrakistx.com [arrakistx.com]

- 20. firstwordpharma.com [firstwordpharma.com]

- 21. FISH Protocol for Myotonic Dystrophy Type 1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. DMPK gene: MedlinePlus Genetics [medlineplus.gov]

- 23. In Vivo Evaluation of CTG Repeat-Affected Muscle Pathology in a Myotonic Dystrophy Model Mouse Using Electromyography and Fluorescence In Situ Hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Identification and Characterization of Modified Antisense Oligonucleotides Targeting DMPK in Mice and Nonhuman Primates for the Treatment of Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Identification and characterization of modified antisense oligonucleotides targeting DMPK in mice and nonhuman primates for the treatment of myotonic dystrophy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. A Simple, Two-Step, Small-Scale Purification of Recombinant Adeno-Associated Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Correction of Clcn1 alternative splicing reverses muscle fiber type transition in mice with myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Genome Editing of Expanded CTG Repeats within the Human DMPK Gene Reduces Nuclear RNA Foci in the Muscle of DM1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Precise small molecule recognition of a toxic this compound RNA repeat expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 31. biorxiv.org [biorxiv.org]

- 32. arrakistx.com [arrakistx.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. A low absolute number of expanded transcripts is involved in myotonic dystrophy type 1 manifestation in muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 36. biorxiv.org [biorxiv.org]

- 37. Electromyography as a Method for Distinguishing Dystonia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Central Role of CUG Repeat RNA in Myotonic Dystrophy Type 1

An In-depth Technical Guide to the Structural Analysis of CUG Repeat RNA

For Researchers, Scientists, and Drug Development Professionals

Myotonic Dystrophy Type 1 (DM1), the most prevalent form of adult-onset muscular dystrophy, is a multi-systemic genetic disorder characterized by an expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1][2] When transcribed into messenger RNA (mRNA), this results in an expanded this compound repeat tract (CUGexp). These CUGexp transcripts are not efficiently translated but instead accumulate in nuclear foci.[3][4] The core pathology of DM1 stems from a "toxic RNA gain-of-function" mechanism, whereby the structured CUGexp RNA sequesters essential cellular proteins, leading to widespread dysregulation of RNA processing.[1][5][6]

The primary protein family sequestered is the Muscleblind-like (MBNL) family of splicing regulators, particularly MBNL1.[3][7] The functional depletion of MBNL1 disrupts the alternative splicing of numerous pre-mRNAs, leading to the re-expression of embryonic splice isoforms in adult tissues, which underlies many of the clinical manifestations of DM1, including myotonia, muscle weakness, and cardiac arrhythmias.[3][5] Understanding the specific structural features of the this compound repeat RNA is therefore paramount for developing targeted therapeutic interventions. This guide provides a detailed overview of the structure of CUGexp RNA, the mechanisms of its toxicity, and the key experimental protocols used for its analysis.

Structural Features of this compound Repeat RNA

Expanded this compound repeats fold into a stable, hairpin-like secondary structure.[8][9] High-resolution structural studies, including X-ray crystallography and NMR spectroscopy, on synthetic RNA oligonucleotides have revealed the detailed architecture of this toxic RNA.

-

Overall Conformation: The this compound repeats form a double-stranded, antiparallel helix that adopts a canonical A-form geometry, which is typical for double-stranded RNA.[1][10][11] Electron microscopy of long this compound repeats has confirmed this rod-like, A-form structure.[1]

-

U-U Mismatches: The defining feature of the this compound helix is the periodic array of 1x1 uridine-uridine (U-U) internal loops (or mismatches) flanked by Watson-Crick guanine-cytosine (G-C) pairs.[1][2] These U-U pairs are dynamic and can adopt various conformations, including a 'stretched U–U wobble' with a single hydrogen bond or two-hydrogen bond states.[2][8][10] This dynamic nature creates a unique, flexible structure that is critical for protein recognition.[8]

-

Helical Geometry: The presence of U-U mismatches introduces minor distortions but does not disrupt the overall A-form helix. The minor groove of the this compound helix displays a distinct repeating pattern of electrostatic potential, which is thought to be a key feature for specific protein recognition.[1]

Quantitative Structural Parameters

The following table summarizes key helical and thermodynamic parameters determined for this compound repeat RNA through various biophysical methods.

| Parameter | Value | Method | Reference |

| Helical Structure | |||

| Helix Type | A-form | X-ray Crystallography, CD | [1][12] |

| Helical Rise | 2.6 Å | X-ray Crystallography | [1] |

| Helical Twist | 33.7° | X-ray Crystallography | [1] |

| Base Pairs per Turn | 10.6 | X-ray Crystallography | [1] |

| Base Pair Inclination | 17° | X-ray Crystallography | [1] |

| Thermodynamics & Binding | |||

| MBNL1-(this compound)₄ Kd | 3.1 ± 0.1 nM | Single-Molecule TIRFM | [7] |

| MBNL1-CUG₉₀ Apparent Kd | ~230 nM | Electrophoretic Mobility Shift Assay | [13] |

| (this compound)₄ Melting Temp (Tm) | 60.6 ± 0.6 °C | UV Thermal Melt | [7] |

Pathogenic Mechanism: MBNL1 Sequestration and RNA Toxicity

The toxic gain-of-function of CUGexp RNA is a central pathogenic event in DM1. The process involves the physical trapping of MBNL proteins, leading to a cascade of downstream effects on cellular RNA processing.

-

Transcription and Hairpin Formation: The expanded CTG repeat in the DMPK gene is transcribed into CUGexp RNA.[2]

-

MBNL1 Recognition and Binding: MBNL1, a key regulator of alternative splicing in muscle and heart tissues, directly binds to the double-stranded CUGexp hairpins.[10][13] This interaction is highly specific and involves MBNL1's zinc finger domains recognizing the G-C pairs and the unique structure conferred by the U-U mismatches.[13]

-

Sequestration and Nuclear Foci Formation: The high number of binding sites on the long CUGexp RNA leads to the sequestration of a significant portion of the cell's free MBNL1 protein into insoluble nuclear aggregates known as foci.[3][6]

-

Loss of MBNL1 Function: This sequestration depletes the available pool of functional MBNL1, preventing it from regulating its normal pre-mRNA targets.[5][14] Recent evidence also suggests that this compound repeat RNA can induce the polyubiquitin-independent proteasomal degradation of MBNL1, further contributing to its functional decline.[15]

-

Aberrant Splicing: The loss of MBNL1 activity causes a reversion of splicing patterns for dozens of transcripts to an embryonic state.[3][6] A prime example is the mis-splicing of the muscle-specific chloride channel 1 (CLCN1) pre-mRNA, which leads to reduced channel protein levels and causes the characteristic myotonia in DM1 patients.[5]

-

Other Toxic Effects: Beyond MBNL1 sequestration, CUGexp RNA can induce cellular stress and inhibit translation through the PKR-eIF2α pathway.[16] It can also lead to the upregulation of another RNA-binding protein, this compound-BP1, which further contributes to splicing dysregulation.[6][10]

Visualization of the MBNL1 Sequestration Pathway

Key Experimental Protocols for this compound RNA Analysis

A variety of biophysical and cell-based techniques are employed to investigate the structure of this compound repeat RNA and its interactions.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive technique used to confirm the overall secondary structure of nucleic acids in solution.[17] For this compound repeats, it is used to verify the formation of an A-form helix.[12]

Methodology:

-

Sample Preparation: Dissolve lyophilized RNA oligonucleotides (e.g., r(this compound)₁₀) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of 2-5 µM. Anneal the RNA by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper hairpin formation.

-

Data Acquisition:

-

Transfer the RNA solution to a 1 cm path-length quartz cuvette.

-

Place the cuvette in a CD spectrophotometer equipped with a Peltier temperature controller.

-

Record CD spectra from 320 nm to 200 nm at a controlled temperature (e.g., 25°C).

-

Typical scan parameters include a 1 nm bandwidth, 0.5 s response time, and a scan speed of 100 nm/min. Average 3-5 scans for improved signal-to-noise.

-

Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

-

-

Data Analysis: An A-form RNA helix is characterized by a positive peak near 260-270 nm, a negative peak near 210 nm, and a crossover near 240 nm.[12] The magnitude of the 270 nm peak can be monitored as a function of temperature to generate a thermal melting curve and determine the Tm.

PNA Fluorescence In Situ Hybridization (PNA-FISH)

PNA-FISH is a highly specific and robust method for visualizing the intracellular localization of nucleic acids.[18] It is the gold standard for detecting the nuclear foci of CUGexp RNA in patient-derived cells and animal models. The uncharged peptide backbone of Peptide Nucleic Acid (PNA) probes allows for tight and specific binding to the target RNA with low background.[18][19]

Detailed Protocol:

-

Materials:

-

Cells grown on glass coverslips (e.g., DM1 patient fibroblasts).

-

Fluorescently labeled PNA probe (e.g., Cy3-(CAG)₅).

-

Fixation buffer: 4% paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer: 0.5% Triton X-100 in PBS.

-

Hybridization buffer: 50% formamide, 10% dextran sulfate, 2x SSC, 10 mM vanadyl ribonucleoside complex.

-

Wash buffer: 50% formamide, 2x SSC.

-

Mounting medium with DAPI.

-

-

Procedure:

-

Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize with 0.5% Triton X-100 for 10 minutes at room temperature.

-

Hybridization:

-

Wash cells with PBS.

-

Pre-warm the slide at 85°C for 5 minutes.[19]

-

Prepare the PNA probe by diluting it in hybridization buffer to a final concentration of 200-500 nM. Heat the probe mix at 85°C for 5 minutes.[19]

-

Apply the hybridization mix to the coverslip, seal with a larger coverslip, and incubate in a humidified chamber at 37-42°C for 1-2 hours in the dark.

-

-

Washing:

-

Carefully remove the coverslip and wash the slide twice in pre-warmed wash buffer at 55-60°C for 10 minutes each.[19]

-

Wash once with PBS at room temperature.

-

-

Mounting and Imaging:

-

Counterstain the nuclei by incubating with DAPI in PBS for 5 minutes.

-

Wash briefly with water and mount the coverslip onto a glass slide using an anti-fade mounting medium.

-

Visualize using a fluorescence microscope. CUGexp RNA foci will appear as distinct puncta within the DAPI-stained nucleus.

-

-

Experimental Workflow for PNA-FISH

Therapeutic Strategies Targeting this compound RNA Structure

The unique structure of CUGexp RNA makes it a compelling drug target. Therapeutic strategies aim to either prevent MBNL1 binding or eliminate the toxic RNA transcript altogether.

-

Small Molecule Inhibitors: A major focus of drug development is the design of small molecules that bind directly to the this compound repeat structure.[20][21] These molecules can be designed to:

-

Displace MBNL1: By binding to the U-U mismatches or GC tracts, small molecules can sterically hinder or allosterically inhibit the binding of MBNL1, freeing it to perform its normal functions.[20]

-

Degrade the Toxic RNA: Chimeric molecules, such as Cugamycin, have been developed by conjugating an RNA-binding molecule to an RNA-cleaving moiety like bleomycin A5.[22] This approach specifically targets and degrades the CUGexp transcript.

-

-

Antisense Oligonucleotides (ASOs): ASOs are short, synthetic nucleic acid strands designed to be complementary to the this compound repeat sequence. Upon binding, they can trigger the degradation of the target CUGexp RNA by cellular enzymes like RNase H.[3][4] This has been shown to reduce nuclear foci, correct splicing defects, and rescue disease phenotypes in mouse models.[3][4]

Logical Framework of Therapeutic Intervention

References

- 1. pnas.org [pnas.org]

- 2. Structure and Dynamics of RNA Repeat Expansions That Cause Huntington’s Disease and Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. RNA interference targeting this compound repeats in a mouse model of myotonic dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcriptional and post-transcriptional impact of toxic RNA in myotonic dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RNA toxicity in myotonic muscular dystrophy induces NKX2-5 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Collection - Computational Investigation of RNA this compound Repeats Responsible for Myotonic Dystrophy 1 - Journal of Chemical Theory and Computation - Figshare [acs.figshare.com]

- 10. Structural insights into this compound repeats containing the ‘stretched U–U wobble’: implications for myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The structural basis of myotonic dystrophy from the crystal structure of this compound repeats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting this compound RNA Repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MBNL binds similar RNA structures in the this compound repeats of myotonic dystrophy and its pre-mRNA substrate cardiac troponin T - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MBNL Sequestration by Toxic RNAs and RNA Mis-Processing in the Myotonic Dystrophy Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound repeat RNA-dependent proteasomal degradation of MBNL1 in a cellular model of myotonic dystrophy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Expansion of this compound RNA repeats causes stress and inhibition of translation in myotonic dystrophy 1 (DM1) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. RNA Circular Dichroism Assay - Creative Proteomics [iaanalysis.com]

- 18. PNA-FISH for Gene Detection - Creative Peptides [creative-peptides.com]

- 19. pnabio.com [pnabio.com]

- 20. mdpi.com [mdpi.com]

- 21. Dynamic docking of small molecules targeting RNA this compound repeats causing myotonic dystrophy type 1. [escholarship.org]

- 22. Targeting Toxic RNA in DM1 with a Small Molecule Drug | Myotonic Dystrophy Foundation [myotonic.org]

For Researchers, Scientists, and Drug Development Professionals

Expanded CUG trinucleotide repeats in RNA are the pathogenic basis of Myotonic Dystrophy Type 1 (DM1), a multisystemic disorder characterized by a "gain-of-function" RNA toxicity mechanism. In cellular models, the expression of these expanded this compound repeats initiates a cascade of molecular events that disrupt cellular homeostasis. This technical guide provides an in-depth overview of the core cellular pathways affected by toxic this compound repeat RNA, complete with quantitative data from cellular models, detailed experimental protocols for key assays, and visualizations of the described signaling pathways and workflows.

Core Pathogenic Mechanism: Sequestration of MBNL1 and Upregulation of CELF1

The central tenet of DM1 pathology is the formation of stable hairpin structures by expanded this compound repeat RNA, which accumulate in the nucleus as distinct ribonuclear foci.[1][2] These foci act as a sink for RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators.[3][4]